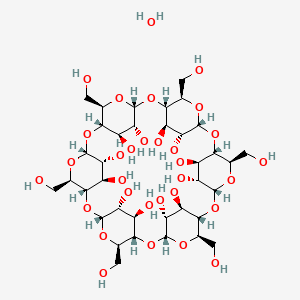

alpha-Cyclodextrin hydrate

Description

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIQLAUJPPOBJR-HAPKRNSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Self-assembly of alpha-Cyclodextrin hydrate in aqueous solution

Technical Guide: Self-Assembly Mechanisms of -Cyclodextrin Hydrates

From Molecular Hydration to Supramolecular Hydrogels

Executive Summary

This guide delineates the physicochemical principles governing the self-assembly of

For drug development professionals, understanding this behavior is critical for two distinct applications:

-

Solubilization: Avoiding the formation of insoluble cage-type aggregates in binary solutions.

-

Hydrogel Engineering: Intentionally inducing channel-type crystallization to form injectable, thixotropic hydrogels for sustained drug release.

Molecular Architecture & Hydration Dynamics

The Host: -Cyclodextrin

-

Cavity Diameter: ~4.7–5.3 Å.

-

Hydrophilicity: The exterior is hydrophilic (hydroxyl groups), while the interior is relatively hydrophobic (skeletal carbons and ethereal oxygens).

The Driving Force: "Frustrated" Water

In an aqueous solution, the

-

Enthalpic Penalty: They cannot form a full complement of hydrogen bonds (unlike bulk water).

-

Entropic Penalty: Their rotational freedom is restricted.

-

Consequence: The release of this high-energy cavity water into the bulk solvent is the primary thermodynamic driving force for the inclusion of guest molecules (the non-classical hydrophobic effect) and self-assembly.

Thermodynamics of Self-Assembly

The self-assembly of

Pathway A: Binary System (Pure -CD + Water)

In the absence of a polymeric guest,

-

Critical Aggregation Concentration (cac): ~25 mg/mL (approx. 2% w/v). Below this,

-CD exists as monomers. Above this, transient clusters form. -

Crystal Structure: Cage-Type .

-

The CDs stack in a "herringbone" or "brick" pattern.

-

The cavity is blocked by adjacent CD molecules, trapping water molecules inside isolated cages.

-

Macroscopic Result: Precipitation or micro-crystallization. This does not form a hydrogel.

-

Pathway B: Ternary System ( -CD + Water + Polymer Guest)

When a linear polymer (e.g., PEG, PEO) with a matching cross-section is introduced, the assembly switches mechanism.

-

Mechanism: The polymer threads through the CD cavities (Molecular Necklace / Polypseudorotaxane).

-

Crystal Structure: Channel-Type .[1]

-

CDs stack head-to-head and tail-to-tail along the polymer chain, forming a continuous nanotube.

-

These nanotubes aggregate laterally via intermolecular hydrogen bonds.

-

Macroscopic Result: Formation of a thixotropic Supramolecular Hydrogel .[2]

-

Visualization of Assembly Pathways

Figure 1: Bifurcation of

Experimental Protocol: Preparation of -CD/PEG Hydrogel

This protocol describes the fabrication of a supramolecular hydrogel, the most common application of

Materials:

- -Cyclodextrin (Pharmaceutical Grade, >98%).

-

Polyethylene Glycol (PEG) of MW 20,000 Da (PEG-20k).

-

Milli-Q Water.

Protocol:

-

Stock Solution A (Host): Dissolve

-CD in water to a concentration of 145 mg/mL (saturated solution at 25°C). Sonicate for 10 mins to ensure complete dissolution of any pre-existing cage aggregates. -

Stock Solution B (Guest): Dissolve PEG-20k in water to a concentration of 20 mg/mL .

-

Mixing (Nucleation):

-

Add equal volumes of Solution A and Solution B into a vial.

-

Final Concentrations: ~72.5 mg/mL

-CD, ~10 mg/mL PEG.

-

-

Curing (Growth):

-

Vortex vigorously for 30 seconds.

-

Allow the mixture to stand undisturbed at room temperature (20–25°C).

-

Observation: The solution will turn from clear to opaque white within minutes, solidifying into a gel within 2–24 hours depending on PEG molecular weight.

-

-

Rheological Verification:

-

Perform an amplitude sweep (

= 0.1% to 100%) to determine the Yield Stress. -

Perform a frequency sweep (0.1 to 100 rad/s) to confirm

(Solid-like behavior).

-

Characterization & Validation

To ensure scientific integrity, you must validate the structure of the assembly. The distinction between Cage (precipitate) and Channel (hydrogel) is definitive using X-Ray Diffraction (XRD).

Data Summary: Distinguishing Features

| Feature | Binary Aggregate (Cage-Type) | Ternary Hydrogel (Channel-Type) |

| Visual Appearance | Turbid suspension / Sediment | White, opaque semi-solid |

| XRD Peaks ( | ~12.0°, 14.5°, 21.8° | 19.8° (Characteristic of Channel) |

| Thermal (DSC) | Broad dehydration endotherm < 100°C | Sharp melting endotherm > 100°C (Dissociation) |

| Rheology |

Experimental Workflow Diagram

Figure 2: Analytical workflow to differentiate between non-functional aggregates and functional hydrogel networks.

References

-

Loftsson, T., et al. (2020). "Self-assembly of cyclodextrin complexes: detection, obstacles and benefits." Journal of Pharmacy and Pharmacology.

-

Harada, A., Li, J., & Kamachi, M. (1993). "Preparation and properties of inclusion complexes of polyethylene glycol with alpha-cyclodextrin." Macromolecules.

-

Manakov, A. Y., et al. (2016).[3] "Thermodynamic model of inclusion process of alpha-cyclodextrin." Journal of Chemical Thermodynamics.

-

Li, J., et al. (2021). "Supramolecular Compartmentalized Hydrogels via Polydopamine Particle-Stabilized Water-in-Water Emulsions." ACS Applied Materials & Interfaces.

-

Messner, M., et al. (2011). "Self-assembly of cyclodextrins: The effect of the guest molecule." International Journal of Pharmaceutics.

Alpha-Cyclodextrin Hydrate: Functional Architecture & Metabolic Modulation

This guide is structured as a high-level technical whitepaper designed for application scientists and R&D professionals. It prioritizes mechanistic depth, experimental validation, and regulatory precision.

A Technical Guide for Functional Food & Nutraceutical Development

Executive Summary

Alpha-Cyclodextrin (

Physicochemical Architecture

The Hydrate Lattice & Cavity Dynamics

The functionality of

-

Molecular Formula:

(typically hexahydrate in crystalline form). -

Cavity Dimensions: Internal diameter ~4.7–5.3 Å; Depth ~7.9 Å.

-

The "High-Energy" Water Mechanism: In its hydrate form, the

-CD cavity is occupied by "enthalpically frustrated" water molecules. These water molecules cannot form a full complement of hydrogen bonds.[4] The thermodynamic driving force for complexation is the displacement of these high-energy cavity waters by a hydrophobic guest (e.g., a fatty acid tail). This release of water into the bulk solvent results in a favorable gain in entropy and enthalpy.

Stability Profile

-CD hydrate exhibits exceptional stability compared to linear starch derivatives.-

Thermal: Stable up to ~278°C (melting/decomposition).

-

pH: Resistant to acid hydrolysis (pH > 3) and enzymatic degradation by human salivary/pancreatic amylases, rendering it a soluble dietary fiber .

Mechanisms of Metabolic Modulation

Lipid Metabolism: The "Surfactant-Like" Assembly

A common misconception is that

Mechanism:

Glycemic Control

-CD reduces post-prandial blood glucose via competitive inhibition of digestive enzymes and alteration of bolus viscosity, though less viscosity-dependent than guar gum. It physically barriers starch granules from amylase interaction.Visualization: Lipid Sequestration Pathway

The following diagram illustrates the transition from dietary fat intake to excretion via

Figure 1: Mechanism of lipid exclusion.

Experimental Protocols

To validate

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

This protocol determines the stability constant (

Materials:

Step-by-Step Workflow:

-

Preparation: Prepare a series of aqueous solutions containing increasing concentrations of

-CD (e.g., 0 to 20 mM). -

Saturation: Add the Guest molecule in excess to each vial to ensure saturation.

-

Equilibration: Seal vials and shake at constant temperature (25°C) for 24–48 hours until equilibrium is reached.

-

Filtration: Filter suspensions through a 0.45 µm membrane to remove undissolved guest.

-

Quantification: Analyze the filtrate for Guest concentration using UV/HPLC.

-

Data Analysis: Plot Total Guest Concentration (

) vs.

Calculation:

If the plot is linear (

Protocol B: In Vitro Lipolysis Inhibition (pH-Stat Method)

This assay mimics intestinal digestion to quantify the "Fat Binding" capacity.

Materials:

-

Digestion Buffer: Trizma-Maleate (pH 7.5), 150mM NaCl, 5mM

. -

Bile Salts/Phospholipids micelles.

-

Pancreatin (Lipase source).

-

Substrate: Olive oil or specific triglyceride.

-

Equipment: pH-Stat Titrator.

Step-by-Step Workflow:

-

Emulsion Prep: Sonicate Olive oil (substrate) in Digestion Buffer with bile salts to create a stable emulsion.

-

Treatment: Add

-CD hydrate at varying ratios (e.g., 1:1, 1:5, 1:9 w/w oil). Include a control (no -

Digestion Initiation: Adjust pH to 7.5. Add Pancreatin extract.

-

Titration: As lipase hydrolyzes triglycerides, free fatty acids (FFAs) release, dropping pH. The pH-stat automatically titrates with 0.1M NaOH to maintain pH 7.5.

-

Quantification: The volume of NaOH consumed is proportional to the extent of lipolysis.

-

Inhibition % =

.

-

Visualization: Experimental Workflow

Figure 2: Sequential workflow for characterizing host-guest interaction stability.

Formulation Engineering & Data Summary

Comparative Data: Cyclodextrin Variants

When selecting

| Feature | |||

| Glucose Units | 6 | 7 | 8 |

| Cavity Diameter | 4.7 – 5.3 Å | 6.0 – 6.5 Å | 7.5 – 8.3 Å |

| Water Solubility (25°C) | 14.5 g/100mL | 1.85 g/100mL | 23.2 g/100mL |

| Primary Target | Linear Fatty Acids, Aliphatics | Aromatics, Cholesterol | Macrocycles, Bulky Esters |

| Lipid Binding Ratio | High (~1:9 w/w) | Low (1:1 molar) | Low |

| Regulatory Note | GRAS, EU Health Claim | GRAS, Limits apply | GRAS |

Formulation Tips

-

Order of Addition: For fat binding,

-CD should be dispersed in the aqueous phase before oil exposure if creating an emulsion, or consumed with the fat-containing meal for functional effects. -

Hydration State: Ensure the powder is stored in controlled humidity. Loss of hydrate water (efflorescence) does not destroy the ring but may alter dissolution kinetics.

Regulatory & Safety Profile

-

United States:

-CD is GRAS (Generally Recognized As Safe) for use as a food ingredient [1]. -

European Union:

-

Safety: The Acceptable Daily Intake (ADI) is "not specified" by JECFA, indicating a high safety margin.

References

-

US Food and Drug Administration (FDA). (2004). Agency Response Letter GRAS Notice No. GRN 000155 (Alpha-cyclodextrin).Link

-

European Food Safety Authority (EFSA). (2012).[7] Scientific Opinion on the substantiation of health claims related to alpha-cyclodextrin and reduction of post-prandial glycaemic responses.[7][8] EFSA Journal, 10(6):2713. Link

-

Gallaher, D. D., et al. (2017). On the binding ratio of α-cyclodextrin to dietary fat in humans.[5][9][10] Nutrition and Dietary Supplements.[5][7][9][11][12] Link

-

Saenger, W., et al. (2025). Cyclodextrins' Internal Cavity Hydration: Insights from Theory and Experiment. MDPI. Link

-

Singh, R., et al. (2002). Alpha-Cyclodextrin hydrate | C36H62O31 - PubChem. National Institutes of Health. Link

Sources

- 1. alpha-CYCLODEXTRIN (JECFA Food Additives Series 48) [inchem.org]

- 2. onlinepharmacytech.info [onlinepharmacytech.info]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. EU health claims for fructose and alpha-cyclodextrin become law [foodnavigator.com]

- 7. EU Commission Verifies Health Claim for Alpha-Cyclodextrin [nutritioninsight.com]

- 8. The Effect of α-, β- and γ-Cyclodextrin on Wheat Dough and Bread Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. On the binding ratio of α-cyclodextrin to dietary fat in humans [agris.fao.org]

- 12. Dietary alpha-cyclodextrin lowers LDL-C and alters plasma fatty acid profile in LDLr-KO mice on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

alpha-Cyclodextrin hydrate in chiral separation by capillary electrophoresis

Application Note: High-Resolution Chiral Separation Using -Cyclodextrin Hydrate in Capillary Electrophoresis

1Executive Summary

This guide details the application of

Key Technical Insight: The "hydrate" designation is not trivial. Commercial

Scientific Foundation: The Mechanics of Selectivity

The Host-Guest Architecture

123-

Cavity Diameter: ~4.7 – 5.3 Å (Angstroms).[1]

-

Selectivity Niche: Ideal for "single-ring" guests (e.g., Ephedrine, Pseudoephedrine, Tryptophan derivatives) or linear aliphatic chains.[1]

-

Comparison:

-CD (~6.0–6.5 Å) is often too loose for these small analytes, resulting in weak binding constants (

The Hydrate Factor (Crucial for Accuracy)

-

The Trap: Weighing 972.84 mg (anhydrous MW) of the hydrate powder results in a concentration significantly lower than 1 mM.

-

The Fix: Always verify the water content (Loss on Drying) from the Certificate of Analysis (CoA).[1]

-

Calculation:

[1]

-

Chiral Recognition Mechanism

Separation occurs via the Transient Diastereomeric Complexation mechanism. The native

-

Electrophoretic Mobility: The analyte (cationic at low pH) moves toward the cathode.[1]

-

Equilibrium: The analyte partitions between the free state and the CD-complex state.

-

Discrimination: The enantiomer that fits "better" (higher binding constant

) spends more time inside the heavy, slow-moving neutral CD complex.[1] Consequently, it migrates slower than the enantiomer with the weaker fit.

Figure 1: Mechanism of electrophoretic separation.[1] The enantiomer with the stronger affinity for the neutral

Method Development Protocol

Do not rely on trial-and-error. Follow this systematic optimization path for

The "Gold Standard" Starting Conditions

For basic drugs (amines) which constitute 80% of chiral separations:

-

Buffer: 50 mM Phosphate, pH 2.[4]5. (Low pH suppresses EOF, maximizing the effective length and ensuring analyte ionization).[1]

- -CD Concentration: 20 mM.[1]

-

Voltage: 20 kV (Reverse polarity if using coated capillaries, Normal polarity for uncoated).[1]

-

Temperature: 20°C (Lower temperature favors complex formation).[1]

Optimization Flowchart

Figure 2: Logical workflow for optimizing chiral resolution.[1] Note that changing CD concentration is usually the most effective lever for

Detailed Protocol: Enantioseparation of Ephedrine

Objective: Separate (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.[1]

Rationale: Ephedrine is a small aromatic amine that fits perfectly in the

Reagents & Equipment[1]

-

CE System: Agilent 7100, Beckman PA800, or equivalent with UV detection (206 nm or 214 nm).[1]

-

Capillary: Uncoated Fused Silica, 50 µm ID, 40 cm effective length.

-

Reagents:

Buffer Preparation (The "Hydrate" Correction)

Target: 50 mM Phosphate Buffer (pH 2.[1]5) containing 25 mM

-

Prepare Base Buffer: Dissolve

in water to 50 mM.[1] Adjust pH to 2.5 using Phosphoric Acid.[1] -

Calculate

-CD Mass: -

Dissolution: Add

-CD to the buffer.[1] Sonicate for 5 minutes.

Capillary Conditioning (Hysteresis Control)

Silica surface history affects Electroosmotic Flow (EOF).[1] Consistency is key.

-

New Capillary: 1M NaOH (20 min) -> Water (10 min) -> BGE (Background Electrolyte) (20 min).[1]

-

Between Runs:

-

0.1M NaOH (2 min) @ 20 psi.

-

Water (1 min) @ 20 psi.

-

BGE (Run Buffer) (4 min) @ 20 psi. Crucial: Long BGE flush equilibrates the dynamic coating of CD on the wall.

-

Run Conditions

Data Analysis & Troubleshooting

Expected Results

-

Migration Time: 8 – 12 minutes.[1]

-

Order: The enantiomer with the stronger binding affinity will migrate later (slower) because the neutral CD drags it back against the electrophoretic flow of the cation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Current Drops to Zero | Bubble in capillary or vial depletion.[1] | Degas buffer thoroughly.[1] Check vial levels. |

| Poor Resolution (Rs < 1) | CD concentration not optimal. | Construct a "CD Curve": Run 10, 20, 30, 40, 50 mM. Plot Resolution vs. Conc. |

| Peak Tailing | Adsorption of amine to silica wall. | Increase buffer ionic strength (to 75-100 mM) or add 2 mM Triethylamine (dynamic coating).[1] |

| No Separation | Analyte too large for | Switch to |

| Migration Time Shift | Joule heating or pH drift.[1] | Check current (Ohm's Law plot). Ensure buffer vials are replenished every 5 runs. |

References

-

Scriba, G. K. E., & Jáč, P. (2019).[1][5] Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations.[1][3][5][6][7][8] Methods in Molecular Biology.[1][5]

-

Sigma-Aldrich. Product Specification: alpha-Cyclodextrin.[1][9][1]

-

Szabó, Z. I., et al. (2011).[1] Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors.[7][8][10] Electrophoresis.[1][3][4][5][6][8][11]

-

Fanali, S. (2000).[1] Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors.[1][3][4][5][6][7] Journal of Chromatography A. [1]

Sources

- 1. α-环糊精 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. cris.unibo.it [cris.unibo.it]

- 8. semanticscholar.org [semanticscholar.org]

- 9. α-シクロデキストリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

alpha-Cyclodextrin hydrate in cell culture for cholesterol depletion

Application Note: -Cyclodextrin Hydrate in Cell Culture

Differential Lipid Depletion: Phospholipid Specificity & Cholesterol Controls[1]

Executive Summary & Strategic Rationale

Target Audience: Cell Biologists, Membrane Biophysicists, and Pharmacology Researchers.

While Methyl-

Instead,

-

Negative Control Validation: Proving that a cellular effect observed with M

CD is specifically due to cholesterol loss, not general cyclodextrin toxicity or membrane perturbation. -

Phospholipid Scavenging: Selectively depleting phospholipids (particularly Phosphatidylcholine, PC) from the outer leaflet to study their specific contribution to membrane curvature and signaling.[1]

This guide details the protocol for using

Mechanistic Principles

The utility of cyclodextrins (CDs) is dictated strictly by the steric fit between the CD hydrophobic cavity and the lipid "guest."

- -Cyclodextrin (7 glucose units): Cavity diameter (~6.0–6.5 Å) is optimal for encapsulating cholesterol.[1]

- -Cyclodextrin (6 glucose units): Cavity diameter (~4.7–5.3 Å) excludes cholesterol but perfectly accommodates aliphatic hydrocarbon chains (fatty acid tails of phospholipids).[1]

Comparative Mechanism Diagram

Caption: Steric selectivity of Cyclodextrins.

Experimental Protocol: -CD as a Specificity Control

Objective: To validate that a phenotype observed with M

A. Reagent Preparation

-

Solubility Check:

-CD hydrate is soluble in water (~145 mg/mL at 25°C).[1] -

Stock Solution (100 mM):

B. Cell Treatment Workflow

Critical Step: Serum contains high levels of lipids/lipoproteins which will saturate cyclodextrins immediately. All treatments must occur in serum-free media .[1]

| Step | Action | Rationale |

| 1. Wash | Wash cells 2x with warm PBS or Serum-Free Media (SFM).[1] | Removes serum lipids that interfere with CD activity.[1] |

| 2. Equilibration | Incubate cells in SFM for 30 min at 37°C. | Stabilizes cells before lipid extraction stress. |

| 3. Treatment | Apply treatments (see table below) for 30–60 mins at 37°C. | Standard window for acute lipid depletion.[1] |

| 4. Termination | Aspirate media and wash 2x with ice-cold PBS.[1] | Stops extraction; prepares for lysis or fixation.[1] |

C. Treatment Groups (The "Triad" Design)

To publish robust data, you must run these three parallel arms:

| Group | Reagent | Concentration | Purpose |

| Vehicle | Media only | N/A | Baseline lipid levels.[1] |

| Cholesterol Depletion | M | 5 – 10 mM | Positive control for cholesterol loss. |

| Specificity Control | 5 – 10 mM | Proves effect is NOT due to general CD toxicity. |

Note on Concentration: Match the molar concentration of

Validation & Analysis

You must verify that

Protocol: Biochemical Validation (Amplex Red & Lipidomics)

-

Lysis: Lyse cells in 1% Triton X-100 buffer.

-

Cholesterol Assay: Use Amplex Red / Cholesterol Oxidase assay.

-

Phospholipid Assay (Optional): Colorimetric Phospholipid assay or Mass Spectrometry.

-

Expected Result:

-CD samples show reduction in PC/PE species.[1]

-

Protocol: Microscopy Validation (Filipin Staining)

-

Fix cells with 4% Paraformaldehyde (PFA) for 15 min.[1]

-

Stain with Filipin III (50 µg/mL) for 30 min in the dark.[1]

-

Image via fluorescence microscopy (UV excitation).[1]

-

M

CD: Loss of membrane fluorescence.[2] - -CD: Membrane fluorescence remains comparable to Vehicle.

-

Decision Logic Workflow

Caption: Logical framework for interpreting

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Cell Detachment | High CD concentration strips essential structural lipids.[1] | Reduce concentration to 2–5 mM or reduce incubation time to 15 min. |

| Stock solution stored cold or too concentrated.[1] | Warm to 37°C and vortex. Do not exceed 100 mM for stock.[1] | |

| Unexpected Cholesterol Loss with | Impure reagent or extremely high concentrations (>50 mM).[1] | Use "Cell Culture Grade" (>98%) reagents.[1] Keep <20 mM.[1] |

| No effect with M | Serum interference. | Ensure 100% serum-free conditions during the 30-60 min treatment window. |

References

-

Zidovetzki, R., & Levitan, I. (2007).[1] Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1768(6), 1311-1324.[1] Link

-

Ohtani, Y., et al. (1989).[1] Differential effects of

-, -

Huang, Z., & London, E. (2013).[1][3] Effect of cyclodextrin and membrane lipid structure upon cyclodextrin-lipid interaction. Langmuir, 29(47), 14631-14638.[1] Link[1]

-

Takeo, T., et al. (2023).[1] Dimethyl-α-cyclodextrin induces capacitation by removing phospholipids from the plasma membrane of mouse sperm.[4] Biology of Reproduction, 108(4), 671-681.[1][4] Link

-

Li, H., & Paultre, D. S. (2025).[1] Cholesterol Depletion Using Methyl-β-cyclodextrin.[1][3][5][6][7][8][9] Methods in Molecular Biology. Link[1]

Sources

- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl-α-cyclodextrin induces capacitation by removing phospholipids from the plasma membrane of mouse sperm† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 8. Effects of cholesterol depletion by cyclodextrin on the sphingolipid microdomains of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Guest-Host Ratio for α-Cyclodextrin Hydrate Complexes

Welcome to the technical support center for optimizing guest-host ratios in α-cyclodextrin (α-CD) hydrate complexes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your complexation studies.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during the optimization of α-CD guest-host complexes.

Q1: What is the most common guest-host stoichiometry for α-cyclodextrin complexes, and why?

A1: The most prevalent stoichiometry for α-cyclodextrin inclusion complexes is 1:1 (guest:host).[1][2] This is primarily due to the relatively small cavity size of α-cyclodextrin (diameter of approximately 5.0–5.5 Å), which is well-suited for encapsulating a single, smaller hydrophobic molecule.[3] The formation of this 1:1 complex is an energetically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity of the α-CD by a suitable guest molecule.[3][4] While less common, other stoichiometries such as 1:2 or 2:1 (guest:host) can occur, particularly with guest molecules that have specific geometries or multiple binding sites.[5][6]

Q2: My guest molecule has low aqueous solubility. How does this impact the determination of the guest-host ratio?

A2: Low aqueous solubility of the guest molecule is a common challenge and a primary reason for utilizing cyclodextrins.[7][8] This property directly influences the experimental design for determining the guest-host ratio. Techniques like phase solubility studies are specifically designed for this scenario.[9][10] By measuring the increase in the guest's solubility as a function of increasing α-CD concentration, you can determine the stoichiometry of the complex formed in solution.[11] It is crucial to ensure that equilibrium is reached during these studies, which may require agitation for 24-72 hours.[12]

Q3: I am not observing any significant complexation. What are the likely causes?

A3: A lack of significant complexation can stem from several factors. A primary consideration is a mismatch between the size and shape of the guest molecule and the α-cyclodextrin cavity.[3][12] If the guest is too large, it cannot be encapsulated. Conversely, if it is too small, the interaction may be too weak to form a stable complex. Another possibility is competition from solvent molecules, especially if organic co-solvents are used, which can occupy the cyclodextrin cavity.[12] Lastly, ensure that the experimental conditions (e.g., pH, temperature) are optimal for complexation, as these can influence the ionization state and conformation of both the guest and host.

Q4: Can the chosen preparation method for the solid complex affect the guest-host ratio?

A4: The method used to prepare the solid inclusion complex can significantly influence the efficiency of complexation and the characteristics of the final product, although it does not fundamentally alter the stoichiometry determined in solution.[13] Methods like co-precipitation, kneading, and freeze-drying are commonly employed.[12][13] For instance, freeze-drying often produces amorphous complexes with high encapsulation efficiency, which can lead to enhanced solubility compared to crystalline complexes.[12] The choice of method should be guided by the physicochemical properties of the guest molecule and the desired characteristics of the final complex.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your optimization experiments.

Issue 1: Inconsistent or Non-reproducible Results in Stoichiometry Determination

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Equilibration | The formation of an inclusion complex is an equilibrium process. Insufficient mixing time can lead to an underestimation of complexation. | Ensure samples are agitated at a constant temperature for an adequate duration (typically 24-72 hours) to reach equilibrium.[12] Periodically sample and analyze until no further change in guest concentration is observed. |

| Temperature Fluctuations | Binding affinity is temperature-dependent. Variations in temperature during the experiment will affect the equilibrium and lead to inconsistent results. | Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. |

| Inaccurate Concentration Measurements | Errors in preparing stock solutions or in the analytical method used to quantify the guest molecule will directly impact the accuracy of the determined ratio. | Calibrate all analytical instrumentation. Prepare stock solutions carefully and verify their concentrations. Use appropriate blanks and controls in your analytical measurements. |

| Guest Degradation | The guest molecule may be unstable under the experimental conditions (e.g., sensitive to light or pH), leading to a decrease in its concentration that is not due to complexation. | Assess the stability of your guest molecule under the experimental conditions in the absence of α-CD. If necessary, protect samples from light or adjust the pH. |

Issue 2: Phase Solubility Diagram is Not a Clear A-type or B-type

| Potential Cause | Explanation | Recommended Solution |

| Formation of Higher-Order Complexes | The phase solubility diagram may deviate from a simple linear A-type if higher-order complexes (e.g., 1:2 guest:host) are forming.[9] | Fit the solubility data to a quadratic model to determine the stoichiometry and stability constants for higher-order complexes.[9] |

| Self-Aggregation of Cyclodextrin | At higher concentrations, α-cyclodextrin can self-aggregate, which can affect its ability to solubilize the guest and complicate the phase solubility profile.[9] | Be mindful of the concentration range of α-CD used. If aggregation is suspected, consider using lower concentrations or employing techniques like Dynamic Light Scattering (DLS) to investigate aggregation behavior. |

| Precipitation of the Complex | If the formed complex has limited solubility, it may precipitate, leading to a B-type phase solubility diagram.[9] | Characterize the precipitate to confirm it is the inclusion complex and not the uncomplexed guest. B-type diagrams still provide valuable information about complex formation and its solubility. |

Issue 3: Discrepancy Between Different Stoichiometry Determination Methods

| Potential Cause | Explanation | Recommended Solution |

| Methodological Assumptions | Different techniques rely on different physical principles and assumptions. For example, Job's plot assumes the measured property is directly proportional to the complex concentration, which may not always be the case. | Understand the principles and limitations of each method. Use multiple, complementary techniques to confirm the stoichiometry. For example, combine a spectroscopic method like a Job's plot with a thermodynamic method like Isothermal Titration Calorimetry (ITC).[14][15][16][17] |

| Influence of Experimental Conditions | Variations in solvent, pH, or temperature between different experiments can lead to different observed stoichiometries. | Ensure that all experimental conditions are kept consistent across the different analytical methods used. |

| Complex System Behavior | The system may exhibit complex behavior, such as the simultaneous formation of multiple complex species, which can be interpreted differently by various techniques. | A global analysis of data from multiple techniques can provide a more comprehensive and accurate model of the guest-host interaction.[14] |

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments used to determine the optimal guest-host ratio.

Protocol 1: Stoichiometry Determination using Job's Plot (Continuous Variation Method)

The Job's plot is a spectroscopic method used to determine the stoichiometry of a complex in solution.[1][2][5][18][19]

Principle: Equimolar stock solutions of the guest and host are mixed in varying proportions while keeping the total molar concentration constant. A physical property that changes upon complexation (e.g., absorbance) is measured. The mole fraction at which the maximum change occurs corresponds to the stoichiometry of the complex.[1][5]

Step-by-Step Methodology:

-

Prepare Equimolar Stock Solutions: Prepare stock solutions of the guest molecule and α-cyclodextrin of the same molar concentration in the desired aqueous buffer.

-

Prepare a Series of Mixtures: Prepare a series of solutions by mixing the guest and host stock solutions in different volume ratios, ensuring the total volume is constant. The mole fraction of the guest should range from 0 to 1.

-

Measure the Physical Property: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the guest molecule.[20]

-

Calculate the Change in Absorbance (ΔA): For each mixture, calculate the difference between the measured absorbance and the theoretical absorbance if no complexation occurred (calculated using Beer-Lambert law for the guest alone).

-

Construct the Job's Plot: Plot ΔA multiplied by the mole fraction of the guest (R) against R, where R = [Guest] / ([Guest] + [Host]).[5]

-

Determine Stoichiometry: The mole fraction (R) at which the maximum deviation occurs indicates the stoichiometry. For a 1:1 complex, the maximum will be at R = 0.5.[5][18]

Visualization of Job's Plot Workflow:

Caption: Decision workflow for analyzing phase solubility diagrams.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS). [14][15][16][17] Principle: A solution of the guest is titrated into a solution of α-CD in a highly sensitive calorimeter. The heat released or absorbed upon each injection is measured, and the resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters. [14] Step-by-Step Methodology:

-

Prepare Solutions: Prepare degassed solutions of the guest and α-cyclodextrin in the same buffer to minimize heats of dilution.

-

Load the Calorimeter: Fill the sample cell with the α-CD solution and the injection syringe with the guest solution.

-

Perform the Titration: Set the experimental parameters (temperature, injection volume, spacing between injections) and perform the titration. A series of small injections of the guest solution are made into the α-CD solution.

-

Record the Data: The instrument records the heat change after each injection.

-

Analyze the Data: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of guest to host.

-

Fit to a Binding Model: Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine n, K, and ΔH. [17]The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. [21] Data Presentation: Comparison of Techniques for Stoichiometry Determination

| Technique | Principle | Information Obtained | Advantages | Limitations |

| Job's Plot | Spectroscopic continuous variation | Stoichiometry | Simple, rapid, requires small sample amounts. | Indirect method, assumes a single complex is formed, can be affected by spectroscopic interferences. [1][2] |

| Phase Solubility | Measurement of guest solubility | Stoichiometry, Stability Constant (Kc) | Excellent for poorly soluble guests, provides stability data. [11] | Can be time-consuming to reach equilibrium, may be complex for systems with higher-order complexes. [9] |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding | Stoichiometry (n), Binding Constant (K), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction, highly accurate. [14][17] | Requires specialized equipment, can be sensitive to experimental conditions. |

References

- Significance of Jobs Plot in Cyclodextrin Complexation - RJPT. (n.d.).

- Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - NIH. (2014, November 11).

- Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments. (n.d.).

- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (n.d.).

- Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed. (n.d.).

- Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. (n.d.).

- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC. (2023, September 9).

- Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC. (2016, October 20).

- (PDF) Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin - ResearchGate. (2025, August 6).

- Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins - CONICET. (2013, April 30).

- Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC. (2021, August 31).

- A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc - SciSpace. (n.d.).

- Continuous variation plot (Job's plot) for the complexation of MA/β-CD (25 °C). (n.d.).

- Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC. (n.d.).

- Job's plot (continuous variation method) of FLZ:β-CD inclusion complex... - ResearchGate. (n.d.).

- CYCLODEXTRIN: A DRUG CARRIER SYSTEMS - Research and Reviews. (2012, November 11).

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).

- Cyclodextrins in drug delivery: An updated review - ResearchGate. (2025, August 6).

- Cyclodextrin Inclusion Complexation: Technical Support Center - Benchchem. (n.d.).

- A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC. (n.d.).

- Cyclodextrins in drug delivery: An updated review - PMC - NIH. (n.d.).

- ChemInform Abstract: The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations | Request PDF - ResearchGate. (2025, August 7).

- Significance of Jobs Plot in Cyclodextrin Complexation - Research Journal of Pharmacy and Technology. (n.d.).

- Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC - NIH. (n.d.).

- Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.).

- Confirmation of Cyclodextrin Inclusion Complex. (n.d.).

- Formation of 1:1 and 2:1 host–guest inclusion complexes of α-cyclodextrin with cycloalkanols: A 1H and 13C NMR spectroscopic study - ResearchGate. (2025, August 8).

- The Chemistry of Cyclodextrins: Understanding Alpha-Cyclodextrin's Inclusion Complex Formation - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation - MDPI. (n.d.).

- Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts - MDPI. (n.d.).

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. rjptonline.org [rjptonline.org]

- 3. nbinno.com [nbinno.com]

- 4. Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts [mdpi.com]

- 5. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation [mdpi.com]

- 14. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 16. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. alfachemic.com [alfachemic.com]

- 21. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Challenges in scaling up alpha-Cyclodextrin hydrate production

Technical Support Center: -Cyclodextrin Hydrate Production

Portal: Scale-Up & Process Engineering

Current Status: Online

Operator: Senior Application Scientist

Topic: Troubleshooting

Introduction: The Scale-Up Paradox

Welcome to the technical support hub. Scaling up

Unlike

This guide addresses the four critical bottlenecks in the transition from bench (grams) to pilot/production (kilograms/tons).

Module 1: Enzymatic Conversion & Specificity

The Issue:

"Our CGTase conversion yield is plateauing at 30-40%, and the ratio of

Root Cause Analysis

Cyclodextrin Glycosyltransferase (CGTase) naturally produces a mixture.[1] In scale-up, product inhibition and thermodynamic equilibration are the enemies. As the concentration of CDs increases, the enzyme starts performing "coupling" (reversing the reaction) or disproportionation, altering the ratio.

Troubleshooting Protocol

| Symptom | Probable Cause | Corrective Action |

| High | Thermodynamic equilibrium reached. | Stop reaction earlier. |

| Low Overall Yield | Product Inhibition. | Integrated Product Recovery (IPR). Add a complexing agent (e.g., 1-decanol) during the reaction to precipitate |

| High Viscosity | Retrogradation of unreacted starch. | Use a thermostable CGTase (e.g., from Thermoanaerobacter) and operate at >80°C to keep starch gelatinized. |

Visualizing the Pathway

Figure 1: The kinetic vs. thermodynamic competition in CD synthesis. Note the reversion pathway if product is not removed.

Module 2: Purification & Solvent Removal

The Issue:

"We used 1-decanol to precipitate the

Technical Insight

To separate highly soluble

FAQ: Breaking the Complex

Q: How do I efficiently remove the complexing agent (e.g., decanol/cyclohexane)? A: You cannot rely on simple evaporation. The CA is trapped inside the molecular cavity.

-

Steam Distillation (Stripping): Suspend the complex in water and inject steam. The heat dissociates the complex, and the steam azeotropically removes the volatile organic CA.

-

Membrane Filtration: Post-stripping, use Nanofiltration (<1000 Da MWCO) .

-CD (MW ~972 Da) will be retained or pass depending on the specific membrane, while linear dextrins are separated.

Q: Can I avoid solvents entirely? A: Yes, but it requires Chromatographic Separation .

-

Method: Simulated Moving Bed (SMB) chromatography using strong acid cation exchange resins (calcium or sodium form).

-

Pro: No solvent residue (Green Chemistry).

-

Con: High CAPEX; requires precise control of flow rates and elution times.

Module 3: Crystallization of the Hexahydrate

The Issue: "Our final product is caking, and the crystal size distribution is bimodal. We aren't getting the stable hexahydrate form."

The "Hydrate" Mechanism

Hexahydrate-

Structure: It adopts a "Cage" structure where water molecules seal the cavity.[4]

-

Stability: If you crystallize >60°C, you risk forming unstable anhydrates or different polymorphs that absorb moisture aggressively (caking) later.

Scale-Up Protocol: Controlled Cooling

-

Concentration: Evaporate the purified solution to approx. 50-60% (w/w).

-

Seeding: Cool to the Metastable Zone Width (MSZW) limit (approx 45°C) and seed with 0.1% micronized

-CD hexahydrate crystals. -

Cooling Ramp:

-

Step 1: Slow cool (5°C/hour) to encourage growth over nucleation.

-

Step 2: Once crystal surface area is high, increase cooling rate.

-

-

Harvest: Centrifuge. Do not wash with ethanol (dehydrates the crystal). Wash with a small amount of cold water.

Visualizing the Crystallization Loop

Figure 2: The crystallization workflow emphasizing the recycle loop and seeding point.

Module 4: Drying & Finishing

The Issue: "The product looks fine coming out of the centrifuge, but turns into an amorphous powder or 'effloresces' (turns powdery white) after drying."

Critical Control Point: Water Activity

You are not drying to "zero" moisture. You are drying to 10-12% moisture content (theoretical 6 H₂O molecules corresponds to ~10% by weight, but surface water adds to this).

-

Over-drying: Removing the 6 cavity waters collapses the crystal lattice. The product becomes amorphous and highly hygroscopic (unstable).

-

Under-drying: Leads to microbial growth and caking.

Recommended Drying Parameters

| Parameter | Setting | Rationale |

| Method | Fluidized Bed Dryer | Provides uniform heat transfer; avoids hot spots common in tray dryers. |

| Inlet Air Temp | < 60°C | Above 70°C, the "cavity water" begins to desorb [1]. |

| Relative Humidity | Controlled (>20% RH) | Drying with bone-dry air can strip hydration water. |

| Endpoint | 10-11% LOD (Loss on Drying) | Matches the stoichiometry of the hexahydrate. |

References

-

Hydration Stability: Steiner, T. & Koellner, G. (1994). Crystalline composition of alpha-cyclodextrin hexahydrate.

-

Enzymatic Specificity: Biwer, A. et al. (2002). Enzymatic production of cyclodextrins.[1][5][6][7][8]

-

Purification: Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry.

-

Process Engineering: Fenelon, V. C. et al. (2018). Optimization of alpha-cyclodextrin production by CGTase.

Disclaimer: This guide is for research and development purposes. Always validate protocols with your specific equipment and safety standards.

Sources

- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Cyclodextrins’ Internal Cavity Hydration: Insights from Theory and Experiment | MDPI [mdpi.com]

- 3. Molecular cloning, and optimized production and characterization of recombinant cyclodextrin glucanotransferase from Bacillus sp. T1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. US3541077A - Method of preparing pure alpha-cyclodextrin - Google Patents [patents.google.com]

- 7. Enhancing the α-Cyclodextrin Specificity of Cyclodextrin Glycosyltransferase from Paenibacillus macerans by Mutagenesis Masking Subsite −7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Optimization of stirring time and temperature for complexation

Topic: Optimization of Stirring Time and Temperature for Drug-Cyclodextrin Complexation

Ticket ID: #CPLX-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1]

Core Concept: The Thermodynamic vs. Kinetic Trade-Off

User Query: "Should I heat my solution to speed up complexation? I noticed my drug dissolves faster at 60°C, but the final yield is lower."

Technical Insight: This is the most common error in inclusion complexation.[1] You are confusing dissolution kinetics (how fast the drug goes into solution) with thermodynamic stability (how tightly the drug binds to the cyclodextrin).

-

The Mechanism: Inclusion complexation is typically an exothermic process (

).[1] This means heat is released when the "guest" molecule displaces water from the hydrophobic "host" cavity.[1] -

The Conflict:

-

High Temperature: Increases intrinsic solubility (

) and diffusion rates (Kinetics -

Low Temperature: Increases the stability constant (

), favoring tight binding, but reduces solubility and slows down the time to reach equilibrium.[1]

-

Expert Recommendation: Adopt a "Heat-to-Dissolve, Cool-to-Complex" strategy.[1]

-

Dissolution Phase: Heat the aqueous Cyclodextrin (CD) solution to 40–50°C to ensure full solvation of the host.

-

Addition Phase: Add the API (Active Pharmaceutical Ingredient) slowly.

-

Complexation Phase: Ramping the temperature down to ambient (25°C) or lower (4°C) often drives the equilibrium toward the complexed state, maximizing the Stability Constant (

).[1]

Optimization Workflow: Stirring Time & Speed

User Query: "How long should I stir? Is 24 hours enough? Does RPM matter?"

A. Stirring Time (Equilibration)

Stirring time is governed by the time required to reach thermodynamic equilibrium.[1]

-

Standard Protocol: 24 to 72 hours is the industry standard for Phase Solubility studies.[1]

-

Process Optimization: For production, you cannot wait 72 hours. You must determine the Minimum Time to Equilibrium (

) .[1]-

Test: Pull samples at 1, 4, 8, 24, and 48 hours.[1] Filter and assay.

-

Stop Point: When the concentration of dissolved API changes by

between two time points.

-

B. Stirring Speed (Hydrodynamics)

-

Lab Scale (Magnetic Stirring): A vortex is not required.[1] The goal is particle suspension . If the excess API settles at the bottom, the surface area available for complexation drops, falsely prolonging

.[1]-

Recommendation: 300–500 RPM (Keep solids suspended).

-

-

Scale-Up (Impellers): Magnetic bars grind particles (attrition), altering surface area.[1] Overhead impellers do not.[1]

-

Warning: High-shear mixing can induce nucleation and precipitation of the complex if it has limited solubility (

type behavior).[1]

-

Visualization: Optimization Logic & Thermodynamics

Figure 1: The Complexation Decision Matrix

Caption: Logical workflow for optimizing temperature and time based on solubility behaviors.

Figure 2: Thermodynamic Influence on Stability

Caption: As Temperature (T) rises, the Stability Constant (Kc) typically drops due to exothermic binding.[1]

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Precipitation after cooling | Supersaturation: The complex formed at high temp is less soluble at low temp ( | 1. Reduce cooling rate (0.5°C/min).2. Reduce initial API load.3. Add a polymer (HPMC/PVP) to inhibit nucleation (0.1% w/v).[1] |

| Low Encapsulation Efficiency (EE) | Insufficient Time: Equilibrium not reached.Competitive Binding: Buffer salts or solvents displacing the drug.[1] | 1. Extend stirring time to 48h.2. Remove organic co-solvents (EtOH) which compete for the CD cavity.3.[1] Switch to a derivative with higher |

| Variable results between batches | Loss of Solvent: Evaporation during long stirring changes concentration.[1] | 1. Seal vessels with Parafilm/stoppers.2. Weigh the vessel before and after stirring; top up with water if mass is lost.[1] |

| High Viscosity / Gelling | Aggregate Formation: Common with natural | 1. Increase temperature slightly (30°C).2. Switch to modified CDs (SBE- |

Standard Operating Procedure (SOP): Phase Solubility Study

Based on the method of Higuchi & Connors (1965).[1]

Objective: Determine the Stability Constant (

-

Preparation: Prepare aqueous CD solutions at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 15 mM).

-

Saturation: Add API in excess (supersaturated suspension) to each vial.

-

Equilibration:

-

Stir at constant temperature (25°C

0.5°C) for 48 to 72 hours . -

Speed: 400 RPM (ensure suspension, avoid frothing).

-

-

Separation: Filter samples using a 0.45

m membrane filter (ensure filter compatibility to avoid drug adsorption). -

Quantification: Dilute and analyze filtrate via HPLC or UV-Vis.

-

Calculation: Plot [Drug]

vs. [CD]

References

-

Higuchi, T., & Connors, K. A. (1965).[1][3] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[1][3]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

-

Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.[1]

-

Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.[1]

Sources

- 1. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

How to increase the aqueous solubility of alpha-Cyclodextrin hydrate

Technical Support Center: Alpha-Cyclodextrin Hydrate

Welcome to the technical support guide for alpha-Cyclodextrin (α-CD) hydrate. This resource is designed for researchers, scientists, and formulation professionals to address common challenges encountered when working with α-CD in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at room temperature?

At 25°C, the aqueous solubility of α-CD is approximately 145 g/L.[1] This value can be influenced by the purity of the material and the precise temperature and pH of the water.

Q2: My α-CD solution appears slightly hazy even though it's below the solubility limit. Why?

This is often due to the self-assembly of α-CD molecules into nano- or microparticles.[2][3] Even at concentrations below the saturation point, α-CD can form aggregates that scatter light, resulting in a hazy appearance.[4][5] These aggregates are often transient but can be kinetically trapped.[4]

Q3: Is it necessary to dry this compound before use?

It depends on your application. Shelf-dry α-CD contains a significant amount of water (around 10-11%).[6][7] For preparing aqueous solutions where the final concentration is critical, it is best practice to use the anhydrous molecular weight for calculations and account for the water content, or to use a dried sample. For applications where precise concentration is less critical, using the material as-is is often acceptable.

Q4: Can I autoclave an alpha-Cyclodextrin solution for sterilization?

Yes, α-CD solutions are generally stable to heat. Autoclaving is a common method for sterilization. However, be aware that heating will increase solubility, and upon cooling, the solution may become supersaturated and could potentially precipitate over time if the concentration is high.

Troubleshooting Guide: Dissolution Issues

This guide addresses common problems encountered during the dissolution of α-CD hydrate.

| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Solution remains cloudy or contains visible particulates after prolonged stirring. | 1. Aggregation: α-CD molecules have a strong tendency to self-associate in water, forming aggregates that are slow to dissolve.[4][8] 2. Incomplete Hydration: The crystal lattice of the solid hydrate requires sufficient energy and time to break down and allow water molecules to fully hydrate individual α-CD molecules. | 1. Apply Gentle Heat: Increase the temperature of the solution to 40-60°C while stirring. Heating provides the thermodynamic energy needed to disrupt intermolecular hydrogen bonds, breaking up aggregates and increasing the intrinsic solubility.[2][8] 2. Use Sonication: Apply energy via a bath sonicator. The cavitation effect helps to mechanically break apart aggregates and accelerate the dissolution process. 3. Filtration: For persistent haziness not resolved by heat, filter the solution through a 0.22 or 0.45 µm syringe filter after allowing it to cool. This will remove any insoluble impurities or persistent microparticle aggregates. |

| A gel-like phase or precipitate forms upon cooling a previously clear solution. | Supersaturation & Crystallization: The solution was likely prepared at an elevated temperature, allowing a concentration above the saturation limit at room temperature. Upon cooling, the excess α-CD precipitates out. | 1. Re-heat and Dilute: Gently re-heat the solution until it becomes clear again, then add more solvent to bring the concentration below the saturation limit at your target working temperature. 2. Maintain Elevated Temperature: If your protocol allows, maintain the solution at a slightly elevated temperature where the desired concentration is stable. |

| Dissolution rate is extremely slow, taking several hours. | Insufficient Energy Input: Simple magnetic stirring at room temperature may not provide enough energy to overcome the kinetic barrier of dissolution, especially for higher concentrations. Poor Mixing Dynamics: Inadequate vortexing or stirring speed can lead to a layer of saturated solution forming around the solid particles, preventing further dissolution. | 1. Increase Stirring Speed: Ensure vigorous stirring to create a good vortex and maximize the interaction between the solid material and the bulk solvent. 2. Combine Methods: Use a combination of heat (e.g., 45°C) and vigorous stirring for the most efficient dissolution. Heating reduces both aggregation and hydration, which are primary factors affecting the dissolution rate.[2][8] |

Troubleshooting Dissolution Workflow

Caption: Troubleshooting flowchart for dissolving this compound.

In-Depth Methodologies & Protocols

For reproducible results, it is crucial to follow standardized procedures. Here are detailed protocols for enhancing the aqueous solubility of α-CD.

Method 1: Solubility Enhancement by Heating

Heating is the most direct method to increase both the rate of dissolution and the equilibrium solubility of α-CD. The primary mechanism is the disruption of the hydrogen bonding network of water, which reduces the propensity for α-CD molecules to self-aggregate.[2][8]

Experimental Protocol: Preparation of a 15% (w/v) α-CD Solution

-

Weigh Material: Accurately weigh 15.0 g of α-CD hydrate.

-

Add Solvent: Add the α-CD to a beaker or flask containing approximately 80 mL of purified water. Place a magnetic stir bar in the beaker.

-

Initial Mixing: Begin stirring at a moderate speed at room temperature. The mixture will appear as a milky white slurry.

-

Apply Heat: Place the beaker on a stirrer hotplate and gently heat the suspension to 50-60°C. Do not boil.

-

Dissolution: Continue stirring vigorously as the solution heats. The α-CD will gradually dissolve. The process should take approximately 20-30 minutes. The solution is fully dissolved when it is completely clear and free of visible particulates.

-

Volume Adjustment & Cooling: Once dissolved, remove the beaker from the heat. Allow it to cool to room temperature. Transfer the clear solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.

-

Verification (Optional): To confirm the absence of nano-aggregates, a sample can be analyzed by Dynamic Light Scattering (DLS). A monomodal distribution with a small hydrodynamic radius is indicative of a true solution.

Method 2: Use of Co-solvents

The addition of certain organic co-solvents can increase the solubility of α-CD in water.[6] Short-chain alcohols like ethanol or 2-propanol, and other solvents like ethylene glycol, can disrupt the water structure and alter the hydration of the α-CD molecule, leading to a solubility maximum at a specific co-solvent:water ratio.[9]

Important Consideration: While co-solvents can enhance α-CD solubility, they can also compete with a guest molecule for a place inside the cyclodextrin cavity. This can potentially decrease the efficiency of inclusion complex formation.[10] This effect must be evaluated for your specific application.

Experimental Protocol: Screening for Optimal Co-solvent Concentration

-

Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v ethanol in purified water).

-

Add Excess α-CD: To separate vials each containing 10 mL of a different co-solvent mixture, add an excess amount of α-CD hydrate (e.g., 2.5 g, which is well above the expected solubility).

-

Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate Solid Phase: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess, undissolved solid.

-

Sample and Analyze: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of dissolved α-CD using a suitable analytical method (e.g., HPLC-CAD/ELSD, or gravimetric analysis after solvent evaporation).

-

Determine Optimum: Plot the solubility of α-CD (in g/L or M) versus the co-solvent concentration (%) to identify the ratio that provides maximum solubility.

Method 3: Chemical Modification (Use of Derivatives)

For applications requiring significantly higher solubility (>200 g/L), the most effective strategy is to use chemically modified cyclodextrins.[3][] Substituting the hydroxyl groups on the cyclodextrin rim with groups like hydroxypropyl or sulfobutyl ether disrupts the intramolecular hydrogen bonding that contributes to crystal lattice formation.[12][13] This modification renders the derivatives amorphous and freely soluble in water.

While this guide focuses on α-CD, if high solubility is a primary requirement, consider using derivatives of β-CD or γ-CD, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), which are known for their exceptionally high aqueous solubility (>500 g/L).[2]

Quantitative Data & Visualization

Table 1: Influence of Temperature on α-CD Aqueous Solubility

| Temperature (°C) | Approximate Solubility (g/L) | Fold Increase (vs. 25°C) |

| 25 | 145[1] | 1.0 |

| 45 | ~290 | ~2.0 |

| 60 | ~660 | ~4.5 |

*Note: Data for 45°C and 60°C is extrapolated from trends showing a significant increase in solubility with temperature.[8][14][15] Absolute values can vary based on experimental conditions.

Workflow for Preparing an Equilibrated α-CD Solution

Caption: Standard experimental workflow for determining equilibrium solubility.

References

-

Complex Behavior of Aqueous α-Cyclodextrin Solutions. Interfacial Morphologies Resulting from Bulk Aggregation | Langmuir. ACS Publications. [Link]

-

Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. PubMed. [Link]

-

Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. [Link]

-

Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

-

Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. [Link]

-

Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]

-

CHARACTERIZATION OF α-CYCLODEXTRIN INCLUSION COMPLEXES WITH TRANS-CINNAMIC ACID IN AN ACID. VTechWorks. [Link]

-

Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Solubility of α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin in water under different temperatures. ResearchGate. [Link]

-

(PDF) Aggregation Behavior of Cyclodextrins in Aqueous Solutions. ResearchGate. [Link]

-

Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC - NIH. [Link]

-

Phase Behavior of Water and Cyclodextrin Systems. Lund University Publications. [Link]

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

-

Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. [Link]

-

Solubility of α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin in water under different temperatures. ResearchGate. [Link]

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scilit. [Link]

-

CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. [Link]

-

Intrinsic Properties of α-Cyclodextrin Complexes with Benzoate Derivatives in the Gas Phase: An Experimental and Theoretical Study. ACS Publications. [Link]

-

Enhancement of cyclosporine aqueous solubility using α- And hydroxypropyl β-cyclodextrin mixtures. ResearchGate. [Link]

-

Natural cyclodextrins and their derivatives for polymer synthesis. RSC Publishing. [Link]

-

Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. Scilit. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cyclodextrinnews.com [cyclodextrinnews.com]

- 7. Cyclolab [cyclolab.hu]

- 8. mdpi.com [mdpi.com]

- 9. Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 12. touroscholar.touro.edu [touroscholar.touro.edu]

- 13. alfachemic.com [alfachemic.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Strategies to enhance the loading capacity of alpha-Cyclodextrin hydrate

Technical Support Center: -Cyclodextrin Hydrate Loading Optimization

Current Status: Operational

Role: Senior Application Scientist

Topic: Strategies to Enhance Loading Capacity of

Mission Statement

Welcome to the Technical Support Center. You are likely here because your host-guest complexation with

Unlike

Part 1: Diagnostic Framework (Root Cause Analysis)

Before altering your protocol, verify the thermodynamic compatibility of your system.

Q: Why is my encapsulation efficiency <10% despite high drug solubility?

Diagnostic: The "Size-Fit" Mismatch.

Technical Insight:

Resolution Protocol:

Run a geometric feasibility check. If the guest width exceeds 5.0 Å, switch to

Q: What is the "Water Displacement" barrier?

Expertise: In

DOT Diagram: The Thermodynamic Driving Force

Caption: The mechanism of complexation relies on the release of "frustrated" cavity water into the bulk solvent, providing the necessary enthalpy drop.

Part 2: Optimization Protocols (The "How-To")

Strategy A: Ternary Complexation (The "Bridge" Method)

Issue: The guest fits, but the equilibrium constant (

Protocol: Polymer-Assisted Kneading

-

Auxiliary Agent: HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone).[1]

-

Mechanism: The polymer wraps around the CD-drug complex, suppressing crystallization of the free drug and increasing the apparent stability constant.

| Step | Action | Technical Note |

| 1 | Weighing | Ratio: 1 mole Guest : 1 mole |

| 2 | Slurry Prep | Mix |

| 3 | Activation | Knead paste for 10 mins. This disrupts the hydrate crystal lattice. |

| 4 | Addition | Add Guest slowly. If Guest is hydrophobic, dissolve in min. ethanol first. |

| 5 | Shear Force | Knead vigorously for 45-60 mins. Critical: The paste must remain "tacky." If it dries, add drops of water. |

| 6 | Drying | Dry at 40°C or lyophilize. |

Strategy B: The "Co-Solvent" Tuning

Issue: Guest is insoluble in water;

Q: Can I just use 100% Ethanol?

A: No.

Part 3: Method Selection (Troubleshooting Workflow)

Use this decision matrix to select the correct loading method for your specific lab constraints.

DOT Diagram: Method Selection Logic

Caption: Decision matrix for selecting the optimal preparation method based on guest physicochemical properties.

Part 4: Validation (Did it work?)

Q: I have a powder. How do I prove the guest is inside the

1. DSC (Differential Scanning Calorimetry)

-

Look for: Disappearance of the Guest's melting peak.

-

Why: If the guest is molecularly encapsulated, it cannot crystallize, so it shows no melting endotherm.

-

Warning: If you see a shifted peak, it might just be a depression due to mixing. Complete disappearance is the gold standard.

2. XRD (X-Ray Diffraction)

-

Look for: Transition from "Channel-type" to "Cage-type" packing or a completely amorphous halo (if freeze-dried).

-

Signal:

-CD hydrate usually shows sharp crystalline peaks. A successful complex often changes this pattern significantly (e.g., new peaks at

3. 1H-NMR (Nuclear Magnetic Resonance)

-

Look for: Chemical shifts (

) in the H3 and H5 protons of the -

Criterion: A shift

ppm confirms internal interaction.

Summary of Quantitative Strategies

| Strategy | Target Issue | Expected Enhancement | Key Reference |

| Kneading (Slurry) | Hydrophobic Guest | 2x - 5x vs. Physical Mix | Szejtli, J. [1] |

| Ternary (Amino Acid) | Low Stability Constant | Increases | Loftsson, T. [2] |

| pH Adjustment | Ionizable Guest | Solubilizes guest for entry | Brewster, M.E. [3] |

| Freeze-Drying | Thermolabile Guest | 90%+ Yield, Amorphous | Singh, R. [4] |

References

-

Szejtli, J. (1998).[2] Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews. Link

-

Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins as functional excipients: Methods to enhance complexation efficiency.[3][4][5][6][7][8][9][10] Journal of Pharmaceutical Sciences.[4][11] Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5][6][7][8][9][12][13] Advanced Drug Delivery Reviews. Link

-

Singh, R., et al. (2002). Cyclodextrin-based nanosponges for pharmaceutical enhancement.[5] International Journal of Pharmaceutics. Link

-

Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4][5][6][9] Molecules.[1][3][5][6][7][8][9][13][14][15] Link

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. scielo.br [scielo.br]

- 3. oatext.com [oatext.com]

- 4. dl.begellhouse.com [dl.begellhouse.com]

- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfachemic.com [alfachemic.com]